molecular formula C27H18N2O2S B2665775 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 391222-32-5

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2665775
CAS No.: 391222-32-5
M. Wt: 434.51
InChI Key: UTLIIYFNBUCQPZ-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,3-thiazole core, a privileged scaffold in pharmacology known to contribute to a wide spectrum of biological activities . The molecule is further functionalized with naphthalene and benzoyl-phenyl substituents, creating a complex structure suitable for exploring novel biological targets and mechanisms. Compounds featuring the 1,3-thiazole moiety have demonstrated diverse therapeutic potential in preclinical research, including serving as anticancer agents by inhibiting cell proliferation , antimicrobials, and anti-inflammatory agents . The specific arrangement of its aromatic systems suggests potential for interaction with various enzymatic targets and receptors, making it a valuable chemical tool for developing new therapeutic leads. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening campaigns aimed at oncology, infectious diseases, and other areas. This product is intended for research and development purposes strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-24(20-12-5-2-6-13-20)25-23(19-10-3-1-4-11-19)28-27(32-25)29-26(31)22-16-15-18-9-7-8-14-21(18)17-22/h1-17H,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLIIYFNBUCQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as chloroform or acetic acid, and reagents like bromine and thiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its thiazole ring structure enables the formation of various derivatives that can be tailored for specific chemical properties.

Biology

  • Biological Probes : The compound has potential as a probe for studying biological processes due to its ability to interact with various biomolecules. It can be used to investigate enzyme activities and receptor interactions, making it valuable in biochemical research.

Medicine

  • Therapeutic Properties : Research indicates that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide exhibits promising antimicrobial, anticancer, and anti-inflammatory activities. Studies have shown its efficacy against different cancer cell lines, suggesting its potential role in cancer therapy.
  • Mechanism of Action : The thiazole moiety is known to interact with specific molecular targets, potentially inhibiting enzyme activity or altering receptor functions. This interaction can lead to significant biological effects, including cytotoxicity against cancer cells.

Industry

  • Material Development : The compound is explored for its utility in developing new materials with specific properties, such as dyes and sensors. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Data Tables

Application AreaDescriptionExamples
ChemistryBuilding block for synthesizing complex moleculesUsed in the synthesis of derivatives for drug discovery
BiologyBiological probes for enzyme/receptor studiesInvestigating enzyme inhibition mechanisms
MedicineAntimicrobial, anticancer, anti-inflammatory activitiesEffective against various cancer cell lines
IndustryDevelopment of new materialsUtilized in dye formulations and sensor technologies

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant growth inhibition against multiple cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were recorded at 86.61% and 85.26%, respectively .
  • Biological Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that it could act as an inhibitor, thereby altering metabolic pathways crucial for cancer cell survival .
  • Material Science Applications : The compound has been incorporated into formulations aimed at enhancing the performance of sensors used in environmental monitoring due to its stability and reactivity under various conditions.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Based Carboxamides in Anticonvulsant Screening

Compound Substituents (Thiazole Positions) LogP MES Test ED₅₀ (mg/kg) scPTZ Test ED₅₀ (mg/kg)
Target Compound 4-Ph, 5-Bz, 2-Naphthalene ~4.2* Not reported Not reported
7o () 4-Me, 2-Naphthalene, 5-COOcyclohex 3.5 32.1 >100

*Estimated based on structural similarity.

Anticancer Thiazole Derivatives

and highlight N-(5-R-benzyl-1,3-thiazol-2-yl)carboxamides with morpholine, imidazole, or thiophene substituents. For example:

  • N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) exhibited significant cytotoxicity (IC₅₀: 1.2 µM against leukemia cells) .
  • N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides showed broad-spectrum anticancer activity in NCI-60 screening .

Structural Divergence :

  • The target compound lacks the benzyl group common in –10 derivatives, instead incorporating a rigid benzoyl-phenyl combination. This may reduce metabolic instability but increase steric hindrance during target binding.

Physicochemical and Crystallographic Properties

reports a related naphthalene-carboxamide compound, 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide, which forms π-π stacked arrays (centroid distance: 3.59 Å) and hydrogen-bonded networks .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a thiazole derivative with significant potential in pharmacology due to its structural complexity and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a naphthalene moiety linked to a thiazole ring via an amide bond, enhancing its interaction capabilities with biological targets. Thiazoles are known for their versatility in medicinal chemistry, often exhibiting various pharmacological properties due to their ability to interact with enzymes and receptors.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, demonstrate antimicrobial activity . The mechanism typically involves the inhibition of bacterial growth through interference with cellular processes critical for survival.

A comparative analysis of similar compounds reveals:

Compound NameStructureNotable Properties
N-(4-methylthiazol-2-yl)benzamideStructureAntimicrobial activity
N-(5-acetylthiazol)-benzamideStructureAnticancer properties
4-(thiazolyl)anilineStructureAnti-inflammatory effects

The unique dual-ring structure of this compound enhances its pharmacological profile compared to simpler thiazole derivatives.

Anticancer Activity

Thiazole derivatives have shown promise in treating various cancers. The compound's mechanism of action may involve disrupting critical cellular processes associated with tumor growth and survival. Studies have indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis through various pathways.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Anticancer Mechanism : In vitro studies demonstrated that the compound could inhibit cell growth in several cancer lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .
  • Synergistic Effects : Interaction studies revealed that this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for producing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide?

  • Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves condensation reactions between amine-functionalized thiazoles and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, a protocol analogous to the synthesis of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide can be adapted:

React 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with naphthalene-2-carbonyl chloride in a polar aprotic solvent (e.g., pyridine).

Stir the mixture at room temperature for 12–24 hours, monitoring progress via TLC.

Purify the crude product via column chromatography and recrystallize from methanol .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and hydrogen bonding (e.g., N–H···N interactions observed in thiazole derivatives) .
  • X-ray Crystallography : Resolve crystal structures to verify intramolecular interactions, such as hydrogen bonds stabilizing the thiazole-naphthalene scaffold .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.

Q. What biological activities are associated with thiazole-carboxamide derivatives, and how can they guide initial screening for this compound?

  • Methodological Answer : Thiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. Design assays based on prior studies:
  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values as endpoints .
  • Enzyme Inhibition : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) via spectrophotometric assays, given the role of thiazole amides in disrupting anaerobic metabolism .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

Use software like Gaussian or ORCA to simulate the condensation reaction mechanism.

Identify energy barriers and solvent effects using implicit solvation models.

Validate predictions with experimental kinetic data.

  • Case Study : ICReDD’s approach integrates computational reaction path searches with experimental feedback to reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate via:

Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

Purity Validation : Confirm compound purity (>95%) via HPLC before testing.

Dose-Response Analysis : Compare EC50_{50}/IC50_{50} values across studies to identify outliers.

  • Example : Thiazole derivatives show variable antifungal activity due to differences in solvent systems (DMSO vs. aqueous buffers) .

Q. How can AI-driven tools enhance experimental design for this compound’s applications?

  • Methodological Answer : Implement AI platforms for:
  • Virtual Screening : Predict biological targets using QSAR models trained on thiazole-carboxamide datasets.
  • Reaction Optimization : Use machine learning (e.g., Bayesian optimization) to refine solvent/base combinations for higher yields.
  • Data Integration : Tools like COMSOL Multiphysics enable multiparameter simulations of reaction kinetics and diffusion processes .

Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Combine experimental and computational SAR workflows:

Analog Synthesis : Prepare derivatives with modifications to the benzoyl, phenyl, or naphthalene moieties.

Molecular Docking : Map binding interactions with target proteins (e.g., PFOR) using AutoDock Vina.

Pharmacophore Modeling : Identify critical functional groups (e.g., thiazole nitrogen, carbonyl groups) using Schrödinger’s Phase.

  • Reference : Similar SAR studies on nitazoxanide derivatives highlight the importance of the thiazole ring’s electronic profile .

Data Management and Analysis

Q. How should researchers handle stability and storage data discrepancies for this compound?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions. Use HPLC to quantify degradation products.
  • Storage Recommendations : Based on analogs like N-(p-anisyl)-3-hydroxy-4-(phenylazo)naphthalene-2-carboxamide, store at –20°C in amber vials under inert gas to prevent oxidation .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Error Analysis : Apply bootstrap resampling to estimate confidence intervals for EC50_{50} values.
  • Comparative Tests : Use ANOVA with post-hoc Tukey tests to compare activity across derivatives.

Experimental Design

Q. How can researchers design a high-throughput screening (HTS) pipeline for this compound?

  • Methodological Answer :

Automated Synthesis : Use robotic liquid handlers to prepare microplate-based reaction arrays.

Multiplexed Assays : Pair luminescence-based viability assays (e.g., CellTiter-Glo) with fluorescence-based enzyme inhibition readouts.

Data Workflow : Integrate HTS results with cheminformatics pipelines (e.g., KNIME) for hit prioritization .

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